![molecular formula C14H16O5 B6352955 Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS No. 1019379-40-8](/img/structure/B6352955.png)
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, also known as ethyl 4-ethoxyphenyl-2,4-dioxobutyrate or ethyl 4-ethoxyphenyl-2,4-dioxobutanoate, is an organic compound that is widely used in the synthesis of a variety of compounds and materials. It is also used in scientific research applications, as it has a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is not completely understood. However, it is believed that it binds to specific proteins, enzymes, and hormones, and it is thought to activate or inhibit their activity. Additionally, it is thought to interact with various receptors in the body, and it is believed to modulate the activity of various enzymes and hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate 4-(4-ethoxyphenyl)-2,4-dioxobutanoate have not been fully studied. However, it is believed to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it is thought to have immunomodulatory, neuroprotective, and cardioprotective properties.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in lab experiments include its low cost, its availability, and its stability. Additionally, it is relatively easy to synthesize and purify, and it has a variety of applications in scientific research. The main limitation of using this compound in lab experiments is its lack of specificity, as it is not specific to any particular protein, enzyme, or hormone.
Future Directions
For Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate 4-(4-ethoxyphenyl)-2,4-dioxobutanoate include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into its mechanism of action and its potential interactions with various receptors in the body could be useful. Finally, further research into its potential uses in drug development could also be beneficial.
Synthesis Methods
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is synthesized through a condensation reaction of 4-ethoxyphenol and Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate acetoacetate in the presence of a base. The reaction is conducted at a temperature of 80-90°C for several hours, and the product is then purified by recrystallization.
Scientific Research Applications
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate has a variety of applications in scientific research. It has been used to study the effects of various compounds on enzymes, hormones, and proteins. It has also been used to study the effects of various compounds on cancer cells, and it has been used to study the effects of various compounds on the immune system. Additionally, it has been used to study the effects of various compounds on the nervous system, and it has been used to study the effects of various compounds on the cardiovascular system.
properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-11-7-5-10(6-8-11)12(15)9-13(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMTFLNNBFOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate |
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